molecular formula C15H24N2O4S2 B10975944 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-(methylsulfonyl)piperazine

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-(methylsulfonyl)piperazine

Cat. No.: B10975944
M. Wt: 360.5 g/mol
InChI Key: OUCQRUMHGRKOHR-UHFFFAOYSA-N
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Description

1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C15H24N2O4S2 and a molecular weight of 360.492 Da This compound is known for its unique structural features, which include a piperazine ring substituted with isobutylphenyl and methylsulfonyl groups

Preparation Methods

The synthesis of 1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the reaction of 4-isobutylbenzenesulfonyl chloride with 4-methylsulfonylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has found applications in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of 1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H24N2O4S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]sulfonyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S2/c1-13(2)12-14-4-6-15(7-5-14)23(20,21)17-10-8-16(9-11-17)22(3,18)19/h4-7,13H,8-12H2,1-3H3

InChI Key

OUCQRUMHGRKOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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